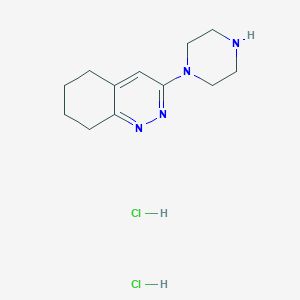

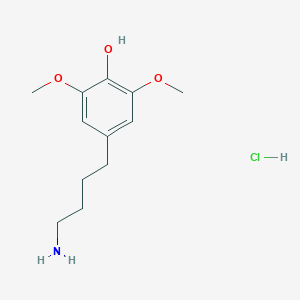

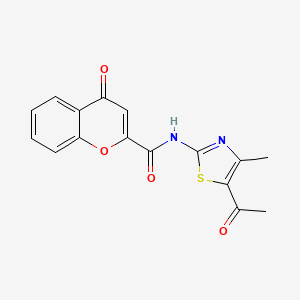

![molecular formula C8H10Cl2N2O2 B2988212 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride CAS No. 1955540-03-0](/img/structure/B2988212.png)

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1955540-03-0 . It has a molecular weight of 237.08 . The IUPAC name for this compound is N-(5-chloropyridin-2-yl)-N-methylglycine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2.ClH/c1-11(5-8(12)13)7-3-2-6(9)4-10-7;/h2-4H,5H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.08 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Anticoagulants

This compound serves as an intermediate in the synthesis of Edoxaban-d6 , an isotope-labelled analog of Edoxaban, which is a direct factor Xa inhibitor used as an anticoagulant drug .

Anti-Fibrosis Drug Development

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities. These derivatives have shown promising results in inhibiting collagen expression and hydroxyproline content in vitro, suggesting potential as novel anti-fibrotic drugs .

Positron Emission Tomography (PET) Imaging

The compound has been utilized in the preparation of PET radioligands, such as [11C]MK-1064, which is applicable in orexin-2 receptor imaging. This application is crucial for the study of sleep disorders and related neurological conditions .

Orexin Receptor Antagonists

It is also involved in the synthesis of orexin 2 receptor antagonists (2-SORA), like MK-1064, which are important for the treatment of insomnia and other sleep-related disorders .

Chemical Biology: Heterocyclic Compound Libraries

The compound is used in the construction of heterocyclic compound libraries with potential biological activities. These libraries are essential for discovering new drugs with various pharmacological properties .

Pharmacological Studies: Pyrimidine Derivatives

Pyrimidine derivatives containing this compound have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Collagen Prolyl 4-Hydroxylases Inhibition

In pharmacology, the compound is used to design inhibitors for collagen prolyl 4-hydroxylases, which play a significant role in the treatment of fibrotic diseases .

Synthesis of Blood Coagulation Inhibitors

Lastly, it acts as a reactant or reagent in the synthesis of blood coagulation inhibitors, which are vital for creating medications that prevent thrombosis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

A structurally similar compound, edoxaban, is known to act as a direct factor xa inhibitor . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation.

Mode of Action

As a potential factor Xa inhibitor, it would bind to factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of fibrin clots.

Biochemical Pathways

The compound, if acting similarly to Edoxaban, would affect the coagulation cascade, a biochemical pathway responsible for blood clotting . By inhibiting factor Xa, the compound prevents the formation of thrombin, thereby reducing the formation of fibrin clots. This could have downstream effects on various processes that rely on clotting, including wound healing and certain aspects of immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a factor Xa inhibitor, it would reduce the formation of fibrin clots at the molecular level . At the cellular level, this could affect processes like wound healing, which rely on clotting.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets . .

Propiedades

IUPAC Name |

2-[(5-chloropyridin-2-yl)-methylamino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-11(5-8(12)13)7-3-2-6(9)4-10-7;/h2-4H,5H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGNXPIRVTUYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

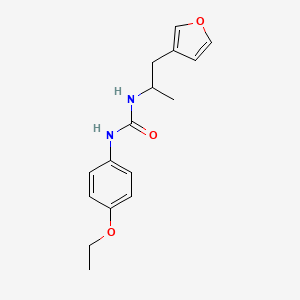

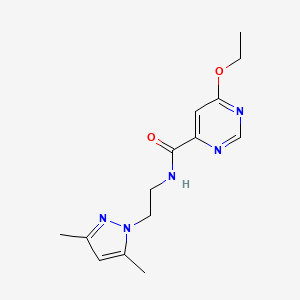

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)

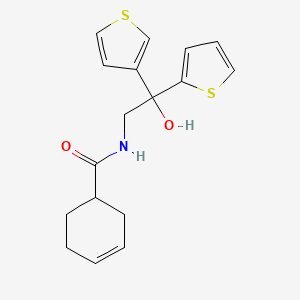

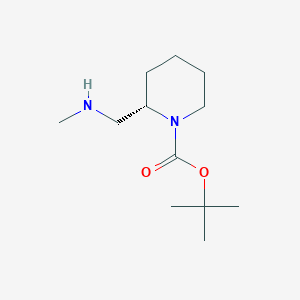

![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)

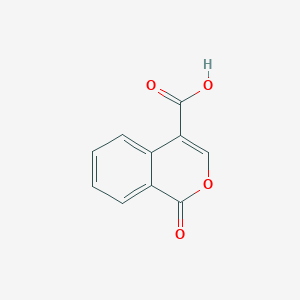

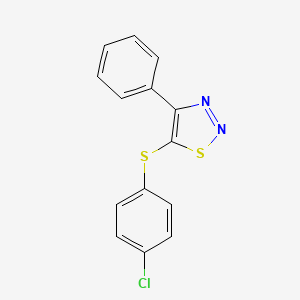

![N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide](/img/structure/B2988152.png)